Ferrous hexafluorosilicate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Ferrous hexafluorosilicate can be synthesized through the reaction of ferrous salts with hexafluorosilicic acid. The general reaction involves the combination of ferrous sulfate (FeSO₄) with hexafluorosilicic acid (H₂SiF₆) under controlled conditions. The reaction can be represented as follows: [ \text{FeSO}_4 + \text{H}_2\text{SiF}_6 \rightarrow \text{FeSiF}_6 + \text{H}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of this compound typically involves the use of bulk ferrous salts and hexafluorosilicic acid. The reaction is carried out in large reactors with precise control over temperature and pH to ensure the complete conversion of reactants to the desired product. The resulting this compound is then purified and crystallized for further use.

化学反应分析

Hydrolysis Behavior

In aqueous environments, ferrous hexafluorosilicate undergoes hydrolysis influenced by pH and catalytic ions. The process follows:

SiF62−+2textH2O→6textF−+SiO2+4textH+

This reaction reaches 99% completion under alkaline conditions .

Key Findings:

-

Hydrolysis kinetics accelerate significantly with divalent cations (e.g., Ca²⁺), reducing reaction time from 12 minutes (uncatalyzed) to under 2 minutes .

-

Ferrous ions (Fe²⁺) exhibit a stability constant K=1.2×100.08 with hexafluorosilicate, favoring complex formation in acidic media .

Table 1: Hydrolysis Catalysis by Metal Ions

| Catalyst | Relative Rate Acceleration | Completion Time (99%) |

|---|---|---|

| None | 1× | 12 minutes |

| Ca²⁺ | >10× | <2 minutes |

| Li⁺ | 1.2× | ~10 minutes |

Redox Reactions

The Fe²⁺ center participates in oxidation-reduction processes:

Oxidation Pathways

In the presence of oxidizing agents (e.g., H₂O₂, KMnO₄):

Fe2+→Fe3++e−

This generates ferric derivatives such as FeSiF₆·3H₂O, altering magnetic and solubility properties .

Reduction Pathways

The SiF₆²⁻ anion can undergo reduction under strong reducing conditions (e.g., NaBH₄), yielding silicon fluorides and elemental silicon intermediates .

Thermal Decomposition

Heating this compound induces dissociation:

FeSiF6ΔFeF2+SiF4↑

Silicon tetrafluoride (SiF₄) evolves as a gas, while ferrous fluoride (FeF₂) remains as a residue .

Neutralization Reactions

Interaction with bases produces mixed salts and hydroxides:

FeSiF6+2textNaOH→Fe OH 2+Na2SiF6↓

Sodium hexafluorosilicate (Na₂SiF₆) precipitates, while ferrous hydroxide forms as a transient product .

Substitution Reactions

Hexafluorosilicate anions exchange with other anions (e.g., Cl⁻, SO₄²⁻) in acidic media:

FeSiF6+2textBaCl2→BaSiF6↓+FeCl2

Barium hexafluorosilicate precipitates due to lower solubility .

科学研究应用

Chemical Synthesis

Precursor in Synthesis:

Ferrous hexafluorosilicate serves as a precursor for synthesizing other iron-based compounds. Its ability to undergo various chemical reactions makes it valuable in producing complex materials.

Reactions:

- Oxidation: The ferrous ion (Fe2+) can be oxidized to ferric ion (Fe3+) using oxidizing agents like hydrogen peroxide (H2O2).

- Reduction: The hexafluorosilicate anion (SiF62−) can participate in reduction reactions under specific conditions.

- Substitution: The hexafluorosilicate anion can be substituted by other anions, leading to various substituted hexafluorosilicates.

Medical Applications

Potential Use in Imaging:

Research is ongoing to explore the use of this compound as a contrast agent in medical imaging techniques. Its unique properties may enhance the visibility of tissues during imaging procedures, although further studies are needed to establish safety and efficacy.

Industrial Applications

Production of Specialty Chemicals:

this compound is utilized in producing specialty chemicals and materials, such as:

- Luminescent Materials: Used in phosphors for lighting and display technologies.

- Catalysts: Acts as a catalyst in various chemical processes due to its unique redox properties.

Wood Preservation:

It is also employed as a wood preservation agent, providing resistance against decay and insect damage.

Environmental Applications

Fluoride Source:

this compound can be used as a source of fluoride ions in water fluoridation processes. It contributes to reducing dental caries by promoting the remineralization of tooth enamel.

Case Studies

作用机制

The mechanism of action of ferrous hexafluorosilicate involves its interaction with molecular targets and pathways in various systems. In biological systems, the ferrous ion (Fe²⁺) can participate in redox reactions, influencing cellular processes and metabolic pathways. The hexafluorosilicate anion (SiF₆²⁻) can interact with other ions and molecules, affecting their behavior and reactivity.

相似化合物的比较

- Sodium hexafluorosilicate (Na₂SiF₆)

- Ammonium hexafluorosilicate ((NH₄)₂SiF₆)

- Potassium hexafluorosilicate (K₂SiF₆)

Comparison: Ferrous hexafluorosilicate is unique due to the presence of the ferrous ion (Fe²⁺), which imparts distinct redox properties and potential applications in various fields. In contrast, other hexafluorosilicates, such as sodium hexafluorosilicate and ammonium hexafluorosilicate, do not possess the same redox characteristics and are primarily used for different applications, such as water fluoridation and as precursors for other fluoride compounds.

生物活性

Ferrous hexafluorosilicate, often represented as FeSiF6·6H2O, is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological implications of this compound, including its effects on cellular mechanisms, oxidative stress, and potential toxicity.

This compound is a high-spin iron(II) compound characterized by its hexahydrate form. It has a rhombohedral crystal structure and exhibits significant photoluminescence properties, making it of interest in various applications beyond biology, such as materials science .

Oxidative Stress and Ferroptosis

Research indicates that this compound can induce oxidative stress in biological systems. A study highlighted that excessive fluoride exposure can lead to ferroptosis, a form of regulated cell death characterized by lipid peroxidation and cellular damage. This process is linked to the depletion of glutathione (GSH), an essential antioxidant .

- Key Findings:

- Increased levels of reactive oxygen species (ROS) were observed in cells exposed to fluoride, leading to oxidative stress.

- The expression of ferroptosis-related genes was altered in response to fluoride exposure, indicating a potential mechanism through which this compound may exert its biological effects .

Toxicological Profiles

The toxicological profile of this compound is closely related to its fluoride content. Fluoride can disrupt cellular redox homeostasis and inhibit antioxidant enzyme activity, leading to increased susceptibility to oxidative damage .

- Case Studies:

- In endemic fluorosis cases, individuals exhibited significantly reduced antioxidant enzyme activities, correlating with higher fluoride exposure levels .

- Cytological studies demonstrated that exposure to ammonium hexafluorosilicate resulted in increased GSH consumption in human gingival fibroblasts, further supporting the link between fluoride exposure and oxidative stress .

Table 1: Summary of Biological Effects of this compound

| Study | Organism/Cell Type | Observed Effects | Mechanism |

|---|---|---|---|

| Wang et al. (2014) | Human fibroblasts | Increased GSH consumption | Oxidative stress due to fluoride exposure |

| Zuo et al. (2018) | Various organisms | Decreased antioxidant enzyme activity | Disruption of redox homeostasis |

| Song et al. (2013) | Human gingival fibroblasts | Increased cellular damage | Induction of ferroptosis |

Implications for Health

The biological activity of this compound raises concerns regarding its safety in environments with high fluoride concentrations. The induction of oxidative stress and potential for ferroptosis suggest that exposure could have detrimental effects on human health, particularly in populations with endemic fluorosis.

Potential Applications

Despite its toxicological implications, this compound's unique properties may also offer potential applications in fields such as photonics and materials science. Its luminescent characteristics could be harnessed for novel technological applications if managed appropriately.

属性

IUPAC Name |

hexafluorosilicon(2-);iron(2+);hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLSBHAFCOWSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

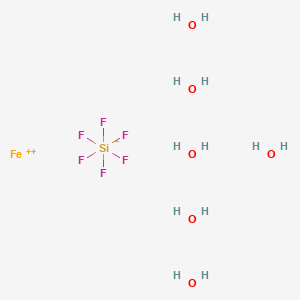

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6FeH12O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。